trans-Hexahydroisobenzofuran-1,3-dione

Catalog No.
S784707
CAS No.
71749-03-6
M.F
C8H10O3
M. Wt
154.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-Hexahydroisobenzofuran-1,3-dione

CAS Number

71749-03-6

Product Name

trans-Hexahydroisobenzofuran-1,3-dione

IUPAC Name

(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

InChI

InChI=1S/C8H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h5-6H,1-4H2/t5-,6-/m1/s1

InChI Key

MUTGBJKUEZFXGO-PHDIDXHHSA-N

SMILES

C1CCC2C(C1)C(=O)OC2=O

Canonical SMILES

C1CCC2C(C1)C(=O)OC2=O

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)C(=O)OC2=O

The exact mass of the compound trans-Hexahydroisobenzofuran-1,3-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

trans-Hexahydroisobenzofuran-1,3-dione (CAS 71749-03-6), commonly referred to as trans-hexahydrophthalic anhydride (trans-HHPA), is a high-purity, stereospecific cycloaliphatic anhydride [1]. Unlike the standard commercial hexahydrophthalic anhydride mixture—which is a low-melting, predominantly cis-isomer liquid or semi-solid—the pure trans-isomer is a stable, crystalline solid at room temperature [2]. In industrial and pharmaceutical procurement, this specific (3aR,7aR) enantiomer is highly valued for its rigid trans-1,2-cyclohexane geometry, which imparts distinct thermal stability to downstream polymer networks and serves as an essential chiral building block for active pharmaceutical ingredients (APIs) [1].

Substituting the pure trans-isomer with standard commercial HHPA (CAS 85-42-7) or the pure cis-isomer (CAS 13149-00-3) fails critically in both material processing and pharmaceutical synthesis [1]. In polymer formulations, the low melting point of the cis-isomer (~32 °C) causes caking and premature melting during the storage of dry-blended powder coatings, whereas the trans-isomer remains a free-flowing solid[2]. In pharmaceutical manufacturing, such as the synthesis of the antipsychotic Lurasidone, the exact (1R,2R)-trans stereochemistry is non-negotiable; using a cis-isomer or racemic mixture yields inactive diastereomers, leading to total batch failure and non-compliance with strict API structural requirements .

Solid-State Stability and Processability in Powder Formulations

Thermal analysis demonstrates a stark contrast in the physical state of the isomers. The trans-isomer (CAS 71749-03-6) exhibits a melting point of approximately 140-147 °C, maintaining a stable crystalline form at room temperature [1]. In contrast, the pure cis-isomer (CAS 13149-00-3) and standard commercial HHPA mixtures melt at 31-36 °C, often presenting as viscous liquids or sticky semi-solids depending on ambient conditions [2].

Evidence DimensionMelting point and ambient physical state
Target Compound Datatrans-HHPA: ~140-147 °C (stable solid)
Comparator Or Baselinecis-HHPA: 31-36 °C (low-melting solid / viscous liquid)
Quantified Difference>100 °C higher melting point for the trans-isomer
ConditionsStandard atmospheric pressure thermal analysis

The high melting point prevents caking and premature crosslinking, enabling precise dosing and extended shelf-life in dry-blend powder coatings and solid epoxy molding compounds.

Stereospecific Precursor Suitability for Lurasidone Synthesis

In the synthesis of the antipsychotic drug Lurasidone, the structural integrity of the (1R,2R)-cyclohexane-1,2-diyldimethanamine linker is entirely dependent on the starting anhydride. Procurement of the specific (3aR,7aR)-trans-hexahydroisobenzofuran-1,3-dione yields the target trans-configuration required for dopamine D2 and serotonin 5-HT2A receptor binding. Substituting with the cis-isomer or racemic mixtures produces unwanted cis-diastereomers or the (S,S)-enantiomer, which lack the required pharmacological activity and require cost-prohibitive chiral resolution downstream .

Evidence DimensionYield of pharmacologically active (1R,2R)-trans stereocenter
Target Compound Data(3aR,7aR)-trans-HHPA: Yields the correct (1R,2R)-trans geometry
Comparator Or Baselinecis-HHPA / Racemic mixtures: Yields inactive cis-geometry or racemic mixtures requiring resolution
Quantified DifferenceComplete stereochemical divergence (active vs. inactive API precursor)
ConditionsMulti-step API synthesis of Lurasidone

This exact enantiomer is a mandatory procurement requirement for Lurasidone API synthesis, as generic substitutes will result in inactive drug batches.

Thermal Stability of Downstream Crosslinked Derivatives

The rigid trans-1,2-cyclohexane linkage imparts significantly higher thermal stability to downstream synthesized molecules compared to the flexible cis-linkage. Comparative studies on hexahydrophthalic acid derivatives show that trans-diamides melt at 281-282 °C, whereas the corresponding cis-diamides melt at only 190-191 °C [1]. Similarly, the trans-diacid exhibits a melting point of 227-229 °C compared to 192 °C for the cis-diacid[1].

Evidence DimensionMelting point of downstream derivatives (diamides and diacids)
Target Compound Datatrans-diamide: 281-282 °C; trans-diacid: 227-229 °C
Comparator Or Baselinecis-diamide: 190-191 °C; cis-diacid: 192 °C
Quantified Difference+91 °C for diamides and +35 °C for diacids in favor of the trans-configuration
ConditionsThermal characterization of synthesized nitrogenous and acid derivatives

Demonstrates the trans-isomer's superior ability to impart high thermal resistance to downstream polymer networks and high-temperature encapsulants.

Chiral Precursor for Antipsychotic API Manufacturing

Directly following its stereospecificity, this compound is the required starting material for synthesizing the (1R,2R)-cyclohexane linker in Lurasidone. It ensures the correct molecular geometry necessary for the drug's receptor binding profile, avoiding the yield losses associated with racemic resolution .

Solid-State Epoxy Powder Coatings

Leveraging its >140 °C melting point, the trans-isomer is ideal for dry-blended powder coatings. It remains a free-flowing solid during storage and blending, preventing the caking and premature curing issues that plague the low-melting cis-isomer [1].

High-Tg Electronic Encapsulation Resins

Based on the enhanced thermal stability it imparts to downstream derivatives, this anhydride is selected as a rigid curing agent for semiconductor packaging. The trans-cyclohexane ring restricts polymer chain mobility, yielding cured epoxy networks with higher glass transition temperatures (Tg) suitable for harsh thermal environments[2].

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

14166-21-3

Dates

Last modified: 08-15-2023

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